16-(Benzyloxy)-16-oxohexadecanoic acid
Description
Properties
IUPAC Name |
16-oxo-16-phenylmethoxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c24-22(25)18-14-9-7-5-3-1-2-4-6-8-10-15-19-23(26)27-20-21-16-12-11-13-17-21/h11-13,16-17H,1-10,14-15,18-20H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIWVFNLOSNCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
16-(Benzyloxy)-16-oxohexadecanoic acid, with the CAS number 146004-98-0, is a chemical compound belonging to the class of omega-oxo fatty acids. Its molecular formula is C23H36O4, and it has a molecular weight of approximately 376.53 g/mol. This compound is characterized by a long hydrocarbon chain and a ketone functional group, which are significant for its chemical reactivity and potential biological activities.
Chemical Structure
The structure of this compound includes:
- A benzyloxy group at the 16th carbon position.
- A ketone functional group at the same carbon position.
This structural configuration is essential for its interaction with biological systems and its potential therapeutic applications.
Hypothesized Properties
Research on the biological activity of this compound is still in its early stages, but it is hypothesized to exhibit several properties similar to other omega-oxo fatty acids. These properties may include:
Interaction Studies
Initial findings indicate that this compound may interact significantly with biological membranes and proteins. These interactions could influence cellular processes and pathways, warranting further investigation into its specific biological effects and mechanisms of action.
Comparative Analysis
To understand its uniqueness, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 10-(Benzyloxy)-10-oxodecanoic acid | 67852-88-4 | Shorter carbon chain (10 carbons) |
| 20-(Benzyloxy)-20-oxoicosanoic acid | 1334703-62-6 | Longer carbon chain (20 carbons) |
| 11-(Benzyloxy)-11-oxoundecanoic acid | 380228-18-2 | Intermediate carbon length (11 carbons) |
| 9-(Benzyloxy)-9-oxononanoic acid | 15570-42-0 | Shorter carbon chain (9 carbons) |
| 6-(Benzyloxy)-6-oxohexanoic acid | 40542-90-3 | Even shorter carbon chain (6 carbons) |
The primary distinction of this compound lies in its specific carbon chain length and functional group positioning, which may influence its reactivity and biological activity compared to these similar compounds.
Comparison with Similar Compounds
Key Properties
- Solubility: Soluble in organic solvents like DMSO, methanol, and toluene; requires sonication or heating for dissolution in aqueous buffers .
- Storage : Stable at room temperature when sealed but recommended for short-term storage at -20°C (1 month) or -80°C (6 months) in lyophilized form .
- Purity : Typically >98% (HPLC), with commercial suppliers like GLPBIO, CymitQuimica, and Fluorochem offering research-grade material .
Comparison with Similar Compounds
Structural Analogues: Benzyl Esters of ω-Oxo Fatty Acids
16-(Benzyloxy)-16-oxohexadecanoic acid belongs to a family of ω-oxo fatty acids protected by benzyl esters. Key analogues include:
Key Trends :
- Chain Length : Longer chains (C16–C18) increase lipophilicity and melting points but reduce solubility in polar solvents .
- Applications: Shorter chains (C5–C10) are used in small-molecule conjugates, while C16–C18 derivatives serve as lipid anchors in nanoparticles .
Functional Group Variants: tert-Butyl and Methyl Esters
Replacing the benzyl group with alternative protecting groups alters reactivity and stability:
Key Differences :
- Stability : tert-Butyl esters resist hydrolysis under basic conditions, whereas benzyl esters are cleaved via catalytic hydrogenation .
- Synthesis : Benzyl esters are synthesized via alkylation of hexadecanedioic acid with benzyl bromide (e.g., using TBAB as a catalyst) , while tert-butyl esters require Boc-protection strategies .
Commercial Availability and Pricing
- This compound: Priced at €116.00/g (CymitQuimica) with bulk discounts .
- 16-(tert-Butoxy)-16-oxohexadecanoic acid: Higher cost (~€150.00/g) due to specialized applications in peptide synthesis .
Preparation Methods
Mono-Benzyl Ester Formation via Esterification
A common initial step is the selective esterification of hexadecanedioic acid to its monobenzyl ester. This is typically achieved by:
- Reacting hexadecanedioic acid with benzyl alcohol under acidic conditions.
- Employing coupling agents such as N-hydroxysuccinimide (NHS) to activate the acid group for esterification.
- Controlling stoichiometry and reaction time to prevent diester formation.
This step yields 16-(Benzyloxy)-16-oxohexadecanoic acid precursors with one free acid and one benzyl-protected acid function.
Cyclization and Functional Group Transformations
According to patent literature and synthetic reports, the process can involve:
- Cyclization of the long-chain diacid to form an intermediate cyclic compound.
- Reaction of this intermediate with benzyl alcohol to open the cycle and form the monobenzyl ester.
- Subsequent esterification with N-hydroxysuccinimide to form a succinimide benzyl ester intermediate.
Nucleophilic Addition and Amidation
Further functionalization includes:
- Nucleophilic addition amidation reactions on the succinimide benzyl ester intermediate with appropriate nucleophiles to introduce desired functional groups.
- Re-esterification steps to refine the intermediate compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 16-(Benzyloxy)-16-oxohexadecanoic acid?
- Answer : The compound is synthesized via coupling reactions using reagents like HBTU for activating carboxylic acid groups, followed by purification via flash chromatography (e.g., MeCN:H₂O gradient) to isolate intermediates . The tert-butoxy variant (structurally analogous) is commercially sourced for research purposes, with purity ≥98% confirmed by HPLC and NMR . For benzyloxy derivatives, reaction conditions (e.g., 12-hour stirring at room temperature) and solvent removal under vacuum are critical steps .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies protons adjacent to carbonyl groups (e.g., δ ~2.15–2.22 ppm for CH₂-C=O) and benzyloxy moieties (δ ~4.36–4.58 ppm for CH₂-O) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M-H]⁻ calculated for C₂₃H₃₆O₄: 376.26) and detects impurities .
- Chromatography : Reverse-phase HPLC validates purity (≥98%) and resolves degradation products .
Advanced Research Questions
Q. How does the enzymatic oxidation of 16-oxohexadecanoic acid derivatives inform metabolic studies?
- Answer : Cytochrome P450 enzymes oxidize 16-oxohexadecanoic acid analogs via two pathways: (1) direct conversion to carboxylic acids or (2) decarboxylation to shorter olefins. Experimental setups involve enzyme assays with NADPH cofactors and LC-MS to track intermediates . Discrepancies in product ratios (e.g., acid vs. olefin) may arise from enzyme isoforms or substrate stereochemistry, requiring controlled kinetic studies .
Q. What strategies optimize the conjugation of this compound to biomolecules (e.g., peptides, antibodies)?
- Answer :
- Activation : Convert the terminal carboxylic acid to an NHS ester using carbodiimides (e.g., EDC) for amine-reactive coupling .
- Derivatization : The hydroxyl group enables further functionalization (e.g., click chemistry via azide-alkyne cycloaddition) .
- Validation : Confirm conjugation efficiency via MALDI-TOF MS or SDS-PAGE with fluorescent tags .
Q. How do storage conditions impact the stability of this compound, and how can degradation be mitigated?
- Answer :
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the benzyloxy group. Ambient temperature shipping is permissible for short durations .
- Degradation Signs : NMR detects hydrolyzed byproducts (e.g., free carboxylic acids at δ ~11.94 ppm) .
- Mitigation : Use desiccants and inert atmospheres (N₂ or Ar) during long-term storage .
Q. How can researchers resolve contradictions in reported synthetic yields or product distributions?
- Answer :
- Reaction Optimization : Adjust reaction time (e.g., extending beyond 12 hours) or catalyst loading to improve yields .
- Side-Reaction Analysis : Use LC-MS or GC-MS to identify competing pathways (e.g., ester hydrolysis or decarboxylation) .
- Reproducibility : Standardize solvent purity (e.g., anhydrous DMF) and monitor temperature fluctuations during synthesis .
Methodological Notes
- Synthesis References : Key protocols from peer-reviewed journals (e.g., International Journal of Nanomedicine) are prioritized over vendor data .
- Enzymatic Studies : Use cytochrome P450 isoforms (e.g., CYP4A) for oxidation assays, with controls for non-enzymatic degradation .
- Safety : Follow OSHA guidelines for handling reactive intermediates (e.g., benzyl chloride derivatives) and dispose of waste via EPA-compliant methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
